REACTION_CXSMILES
|
C(OCC[O-])C.[Na+].[Na].[NH2:9][C:10]1[N:15]=[C:14]([NH2:16])[C:13]([CH:17]=O)=[CH:12][N:11]=1.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:21]=1[CH2:27][C:28]#[N:29]>C(OCCO)C>[NH2:9][C:10]1[N:11]=[CH:12][C:13]2[CH:17]=[C:27]([C:21]3[C:20]([Cl:19])=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:26])[C:28]([NH2:29])=[N:16][C:14]=2[N:15]=1 |f:0.1,^1:7|
|
Name
|
sodium 2-ethoxyethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC[O-].[Na+]
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)C=O
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(Prepared by the method of U.S
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
the insoluble product washed with diethylether
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC2=C(N1)N=C(C(=C2)C2=C(C=CC=C2Cl)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |